molecular formula C4H5ClO2 B14735610 2-Oxetanone, 4-(chloromethyl)- CAS No. 6737-16-2

2-Oxetanone, 4-(chloromethyl)-

Cat. No.: B14735610
CAS No.: 6737-16-2
M. Wt: 120.53 g/mol
InChI Key: JQYKEHCFSSGQTL-UHFFFAOYSA-N
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Description

2-Oxetanone, 4-(chloromethyl)- is a heterocyclic organic compound with a four-membered ring structure It contains three carbon atoms and one oxygen atom, with a chloromethyl group attached to the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

One well-known method for preparing oxetane derivatives, including 2-Oxetanone, 4-(chloromethyl)-, involves the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures (around 150°C). This reaction yields oxetane with a moderate yield, as it can produce various by-products such as water, potassium chloride, and potassium acetate . Another method involves the Paternò–Büchi reaction, which forms the oxetane ring through a [2+2] cycloaddition of carbonyl compounds and alkenes under UV light .

Industrial Production Methods

Industrial production of 2-Oxetanone, 4-(chloromethyl)- typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Oxetanone, 4-(chloromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving 2-Oxetanone, 4-(chloromethyl)- include:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxetane derivatives, while ring-opening reactions can produce linear or branched compounds with different functional groups .

Scientific Research Applications

2-Oxetanone, 4-(chloromethyl)- has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Oxetanone, 4-(chloromethyl)- involves its ability to undergo various chemical reactions, particularly those involving the oxetane ring and the chloromethyl group. The compound can interact with different molecular targets, depending on the specific reaction and conditions. For example, in medicinal chemistry, the oxetane ring can enhance the stability and bioavailability of drug molecules by influencing their physicochemical properties .

Properties

CAS No.

6737-16-2

Molecular Formula

C4H5ClO2

Molecular Weight

120.53 g/mol

IUPAC Name

4-(chloromethyl)oxetan-2-one

InChI

InChI=1S/C4H5ClO2/c5-2-3-1-4(6)7-3/h3H,1-2H2

InChI Key

JQYKEHCFSSGQTL-UHFFFAOYSA-N

Canonical SMILES

C1C(OC1=O)CCl

Origin of Product

United States

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